molecular formula C11H16ClNO4 B2527586 Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride CAS No. 1417633-65-8

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2527586
CAS No.: 1417633-65-8
M. Wt: 261.7
InChI Key: MYWNTLGIGWXNOG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and a methoxyphenyl group

Scientific Research Applications

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) for halogenation reactions.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-3-(4-methoxyphenyl)propanoate.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxypropanoate: Lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.

    Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

Methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and ability to interact with hydrophobic regions of proteins, making it a valuable compound in drug design and development.

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9-10,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWNTLGIGWXNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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